molecular formula C19H18O4 B5507147 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5507147
M. Wt: 310.3 g/mol
InChI Key: ZAWKTTWMHRNZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative of interest in medicinal chemistry research. With a molecular formula of C26H24O4 and a molecular weight of 400.5 g/mol, this compound features a core 3,4-dimethylcoumarin structure ether-linked to a 4-methoxybenzyl group . The coumarin scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, research on closely related 3-benzyl- and 3,4-dimethyl-coumarin analogs has demonstrated their potential as inhibitors of key neurological enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO B) . These enzymes are dual targets in the development of multitarget-directed ligands (MTDLs) for complex neurodegenerative conditions, suggesting a promising research avenue for this compound class . Furthermore, various chroman-4-one and coumarin analogs have been investigated for other properties, underscoring the versatility of this structural family in biological screening . This product is provided as a dry powder and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(8-9-17(12)18)22-11-14-4-6-15(21-3)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWKTTWMHRNZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin derivative is replaced by the 4-methoxybenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name Substituents at Position 7 Key Structural Features Biological Targets
7-[(4-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one 4-Methoxybenzyl ether Methoxy group, methyl groups at 3,4 AChE, MAOs (hypothesized)
7-[(1-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one (Compound 2) Benzylpiperidinylmethoxy Piperidine ring, benzyl group MAO-B, AChE (dual inhibition)
7-{[1-(3-Hydroxypropyl)piperidin-4-yl]methoxy}-3,4-dimethyl-2H-chromen-2-one (12c) Hydroxypropyl-piperidinylmethoxy Hydrophilic hydroxypropyl chain Nitric oxide release, MAO-B
7-{[4-(Bromomethyl)benzyl]oxy}-3,4-dimethyl-2H-chromen-2-one (2g) Bromomethylbenzyl ether Reactive bromine atom Precursor for conjugation
4-Aminomethyl-7-methoxy-chromen-2-one Aminomethyl group Primary amine, methoxy group Synthetic intermediate

Key Observations:

Substituent Flexibility: Position 7 modifications significantly alter biological activity. For example: The 4-methoxybenzyl ether in the target compound may enhance selectivity for AChE due to its aromatic and electron-donating methoxy group . Piperidine-based substituents (e.g., Compound 2 ) introduce nitrogen-containing heterocycles, enabling interactions with MAO-B’s hydrophobic active site.

Impact of Methyl Groups: The 3,4-dimethyl groups in the target compound and its analogues increase lipophilicity, which correlates with improved CNS bioavailability compared to non-methylated coumarins .

Hydrophilic Modifications : Derivatives like 12c incorporate hydroxyalkyl chains, balancing lipophilicity with solubility—a critical factor for drug metabolism.

Q & A

Q. What are the standard synthetic routes for 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Chromen-2-one core formation : Condensation of a phenol derivative (e.g., 7-hydroxy-3,4-dimethylchromen-2-one) with a β-keto ester under acidic conditions.
  • Etherification : Reaction of the hydroxyl group at the 7-position with 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to introduce the methoxybenzyloxy group .
  • Purification : Techniques like column chromatography or HPLC are used to isolate the final product .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation .
  • HPLC for assessing purity and reaction progress .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or TLC .

Q. What are the recommended protocols for initial biological activity screening?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Kinetic assays targeting kinases or oxidoreductases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts for etherification efficiency.
  • Temperature control : Use reflux conditions for condensation steps but lower temperatures for acid-sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .

Q. What computational modeling approaches are suitable for studying its mechanism of action?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or antioxidant potential .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with stricter controls (e.g., solvent-only blanks, cell viability checks).
  • Metabolic stability tests : Use liver microsomes to assess compound degradation during incubation .
  • Structural analogs : Compare activity trends across derivatives to identify critical substituents .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., methoxy vs. ethoxy groups) and test biological activity.
  • Pharmacophore mapping : Identify essential functional groups (e.g., chromen-2-one core, methoxybenzyloxy group) using 3D-QSAR models.
  • Bioisosteric replacement : Replace the methoxybenzyl group with halogenated or heterocyclic moieties to enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.